molecular formula C18H18N2O6S B2495090 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-methylbenzenesulfonamide CAS No. 954654-17-2

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B2495090
CAS No.: 954654-17-2
M. Wt: 390.41
InChI Key: BZVJUUYAMNKFHU-UHFFFAOYSA-N
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Description

This compound features a 2-oxooxazolidinone core substituted with a benzo[d][1,3]dioxol-5-yl group at the 3-position and a 4-methylbenzenesulfonamide moiety at the 5-methyl position. The sulfonamide group enhances solubility and provides opportunities for target engagement via hydrogen bonding or hydrophobic interactions .

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-12-2-5-15(6-3-12)27(22,23)19-9-14-10-20(18(21)26-14)13-4-7-16-17(8-13)25-11-24-16/h2-8,14,19H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVJUUYAMNKFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Based on the reported anticancer activity of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and apoptosis.

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that the compound might have similar effects.

Biochemical Analysis

Biochemical Properties

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-methylbenzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been reported to have anticancer activity against various cancer cell lines.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been reported, it is known that the compound has significant biological activity

Biological Activity

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and a sulfonamide group. Its molecular formula can be represented as C₁₅H₁₅N₃O₄S, and it has a molecular weight of approximately 335.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The oxazolidinone ring is known for its effectiveness against Gram-positive bacteria, suggesting potential utility in treating infections caused by resistant strains .
  • Anticancer Properties : Studies have shown that benzodioxole derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and modulating inflammatory cytokines such as IL-6 and TNF-α .
  • Anti-inflammatory Effects : The sulfonamide group is recognized for its anti-inflammatory properties. Compounds containing this moiety have been studied for their ability to reduce inflammation in various models of disease .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several oxazolidinone derivatives against common pathogens. The results indicated that derivatives with modifications similar to this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound inhibited cell growth in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways and modulation of cell cycle regulators .

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa10Cell cycle arrest

Case Study 3: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan, the compound significantly reduced paw edema in rats, highlighting its potential as an anti-inflammatory agent. The study measured levels of pro-inflammatory cytokines before and after treatment, showing a marked decrease post-administration .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

(a) Core Heterocycle Variations
  • Imidazole Derivatives: Compound N-{4-[Benzo[d][1,3]dioxol-5-yl(trimethylsilyl)methyl]-1-methyl-1H-imidazol-2-yl}-4-methylbenzenesulfonamide (10a) () replaces the oxazolidinone with an imidazole ring. Melting Point: 90–93°C for 10a vs. N/A for the target compound.
  • Isoxazole Derivatives: N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide () features an isoxazole core, which is more electron-deficient than oxazolidinone, altering reactivity in electrophilic substitutions .
  • Chromenone Derivatives: 3-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromen-7-yl acetate (31a) () utilizes a chromenone scaffold, introducing conjugated carbonyl groups that enhance UV absorption properties, unlike the oxazolidinone .
(b) Substituent Effects
  • Benzo[d][1,3]dioxol Positional Isomers :
    • Compound 10b () substitutes benzo[d][1,3]dioxol-4-yl instead of the 5-yl isomer, leading to distinct electronic and steric profiles (melting point: 65–66°C vs. 90–93°C for 10a) .
  • Sulfonamide Variations: N-(Benzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide (1c) () lacks the oxazolidinone-methyl linker, simplifying the structure but reducing conformational restraint .

Pharmacological and Physicochemical Properties

  • Adenosine Receptor Ligands: LUF7746 () incorporates a benzo[d][1,3]dioxol-5-yl group and sulfonamide but uses a pyridinethioether scaffold for covalent binding to A1 receptors. The target compound’s oxazolidinone may limit similar covalent interactions .
  • IDO1 Inhibitors :
    • Compound 28 () shares the benzo[d][1,3]dioxol motif but uses a benzimidazole-acetamide core, achieving 84% yield via amide coupling. The target’s sulfonamide group may offer better metabolic stability .

Crystallographic and Spectroscopic Data

  • Crystal Structure :
    • (E)-3-(1,3-Benzodioxol-5-yl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile () reveals a planar benzo[d][1,3]dioxol system and sulfonamide conformation stabilized by intramolecular hydrogen bonds. Similar geometry is expected for the target compound .
  • NMR Profiles: Imidazole derivative 10a () shows distinct δ 7.6–7.8 ppm aromatic protons, whereas oxazolidinone derivatives typically exhibit δ 4.0–5.0 ppm for lactam protons .

Research Findings and Implications

  • Synthetic Efficiency : Suzuki coupling () and Pd-catalyzed methods () achieve high yields (>80%) for benzo[d][1,3]dioxol-containing compounds, suggesting applicability to the target’s synthesis .
  • Bioactivity Trends: Sulfonamide groups enhance target affinity (e.g., PI3Kα inhibition in ), while oxazolidinones improve metabolic stability compared to ester-containing analogues () .

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